Cas no 1804513-29-8 (4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile)

4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile
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- インチ: 1S/C8H6F2IN3/c9-7(10)6-3-5(13)4(1-2-12)8(11)14-6/h3,7H,1H2,(H2,13,14)
- InChIKey: NNBGOBDEOWKCKY-UHFFFAOYSA-N
- SMILES: IC1=C(CC#N)C(=CC(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- XLogP3: 1.2
- トポロジー分子極性表面積: 62.7
4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068242-1g |
4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile |
1804513-29-8 | 97% | 1g |
$1,519.80 | 2022-04-02 |
4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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8. Caper tea
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrileに関する追加情報
Introduction to 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile (CAS No. 1804513-29-8)
4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile, with the chemical formula C₇H₅F₂IN₂, is a highly versatile intermediate in modern pharmaceutical and agrochemical research. Its unique structural features, including an amino group, a difluoromethyl substituent, an iodine atom, and a nitrile group, make it a valuable building block for the synthesis of complex molecules. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and development.
The CAS number 1804513-29-8 provides a unique identifier for this chemical entity, ensuring precise classification and communication within the scientific community. The presence of multiple functional groups in 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile allows for diverse chemical transformations, making it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in synthetic chemistry have highlighted the utility of this compound in constructing heterocyclic frameworks. For instance, the iodine atom at the 2-position serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in the assembly of biaryl structures. These types of reactions are frequently employed in the synthesis of small-molecule inhibitors targeting various biological pathways.
The difluoromethyl group is another critical feature of this compound. Difluorinated moieties are well-documented for their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties of drug candidates. In particular, compounds containing difluoromethyl groups have shown promise in oncology and anti-inflammatory therapies. The incorporation of this moiety into drug molecules often leads to improved pharmacological profiles, making 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile a valuable precursor for such applications.
In the realm of drug discovery, 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile has been explored as a scaffold for kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and their dysregulation is implicated in various diseases, particularly cancer. By leveraging the reactivity of the iodine atom and the electron-withdrawing nature of the nitrile group, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against specific kinases. These derivatives have been tested in preclinical studies to evaluate their efficacy and safety profiles.
Furthermore, the amino group in 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile provides opportunities for further functionalization through amide bond formation or as a site for conjugation with other bioactive molecules. This flexibility allows for the creation of hybrid compounds that combine the advantages of different pharmacophores, potentially leading to synergistic effects in therapeutic intervention.
Agrochemical applications of this compound have also emerged as an area of interest. The structural motifs present in 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile are relevant to the development of novel pesticides and herbicides. The ability to modify its core structure enables chemists to design molecules with enhanced efficacy against pests while maintaining environmental safety. Recent studies have demonstrated its role as an intermediate in synthesizing compounds that disrupt essential biological processes in weeds and insects.
The synthesis of 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile typically involves multi-step organic transformations starting from readily available pyridine derivatives. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize yield and purity. These approaches align with the broader trend toward sustainable and scalable manufacturing processes in the chemical industry.
In conclusion, 4-Amino-6-(difluoromethyl)-2-iodopyridine-3-acetonitrile (CAS No. 1804513-29-8) is a multifunctional compound with significant potential across multiple domains of chemical research. Its unique structural attributes make it indispensable for constructing complex molecules with therapeutic and agrochemical relevance. As research continues to evolve, this compound is expected to remain at the forefront of innovation in synthetic chemistry and drug discovery.
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